2-Chloro-6-(diphenylphosphino)pyridine
Overview
Description
2-Chloro-6-(diphenylphosphino)pyridine is an organophosphorus compound with the molecular formula C17H13ClNP. It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 6-position with a diphenylphosphino group. This compound is known for its applications in coordination chemistry and catalysis, particularly as a ligand in transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-(diphenylphosphino)pyridine can be synthesized through the reaction of 2,6-dichloropyridine with diphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 2,6-dichloropyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(diphenylphosphino)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Coordination Reactions: The diphenylphosphino group acts as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coordination Reactions:
Scientific Research Applications
2-Chloro-6-(diphenylphosphino)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(diphenylphosphino)pyridine primarily involves its role as a ligand. The diphenylphosphino group coordinates with metal centers, stabilizing the metal complex and facilitating various catalytic processes. The chlorine atom can participate in substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)pyridine: Lacks the chlorine atom at the 2-position, making it less reactive in substitution reactions.
6-(Diphenylphosphino)pyridine: Lacks the chlorine atom, affecting its coordination properties and reactivity.
2-Chloro-6-(methylphosphino)pyridine: Substitutes the diphenylphosphino group with a methylphosphino group, altering its steric and electronic properties.
Uniqueness
2-Chloro-6-(diphenylphosphino)pyridine is unique due to the presence of both the chlorine atom and the diphenylphosphino group. This dual functionality allows it to participate in a wider range of reactions and form more diverse metal complexes compared to its analogs .
Properties
IUPAC Name |
(6-chloropyridin-2-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClNP/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOHJUHXGGUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370373 | |
Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162753-00-6 | |
Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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